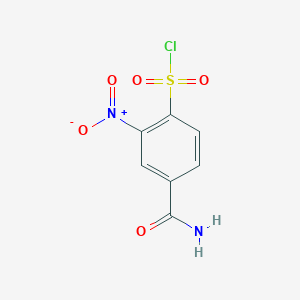
ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate, also known by its IUPAC name 5-(2-methoxyphenyl)-1,3-oxazol-4-yl ethanoate, is an organic compound that has been studied extensively for its potential applications in synthetic chemistry, pharmacological research, and biochemistry. It is a white, odourless crystalline solid with a melting point of 145°C and a solubility of 3.2 g/L in water. This compound is commonly used as a starting material in the synthesis of various pharmaceuticals and other organic compounds.
Scientific Research Applications
Ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate has been studied extensively for its potential applications in synthetic chemistry, pharmacological research, and biochemistry. It has been found to be a useful reagent in the synthesis of various pharmaceuticals and other organic compounds, such as 5-methoxyphenyl-1,3-oxazol-4-yl ethanoate, 5-methoxyphenyl-1,3-oxazole-4-carboxylic acid, and 5-methoxyphenyl-1,3-oxazole-4-carboxamide. In addition, this compound has been used in the synthesis of novel peptide-based drugs and as a starting material for the synthesis of various heterocyclic compounds. In addition, it has been used to study the interactions between drugs and receptors, and as a model compound for the development of new drugs.
Mechanism of Action
The mechanism of action of ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate is not yet fully understood. However, it is believed to interact with various receptors in the body, such as the serotonin, dopamine, and norepinephrine receptors. It is thought to act as an agonist at these receptors, which means that it binds to them and activates them. This activation can lead to various physiological effects, such as increased energy, improved mood, and improved cognitive performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate have not been studied extensively. However, it is believed to interact with various receptors in the body, such as the serotonin, dopamine, and norepinephrine receptors. This interaction can lead to various physiological effects, such as increased energy, improved mood, and improved cognitive performance. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate in laboratory experiments include its low cost, ease of synthesis, and availability. Additionally, it is a relatively safe and non-toxic compound, making it suitable for use in laboratory experiments.
The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, its low melting point can make it difficult to handle in some laboratory settings.
Future Directions
The potential applications of ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate are vast and continue to be explored. Some potential future directions for research include its use as an anti-inflammatory and antioxidant agent, its potential use in the treatment of various diseases, and its use as a starting material for the synthesis of various heterocyclic compounds. Additionally, further research into its mechanism of action and its interactions with various receptors could yield valuable insights into its potential therapeutic applications. Finally, further research into its solubility and melting point could lead to improved methods of using this compound in laboratory experiments.
Synthesis Methods
The synthesis of ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate can be achieved through several methods. The most common method involves the reaction of 3-methoxyphenylacetic acid with ethyl chloroformate in the presence of a base, such as pyridine, followed by hydrolysis of the intermediate. Alternatively, the compound can be synthesized by the reaction of ethyl chloroformate with 5-methoxyphenyl-1,3-oxazole, followed by hydrolysis of the intermediate.
properties
IUPAC Name |
ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)11-12(18-8-14-11)9-6-4-5-7-10(9)16-2/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRHATAHGHAZPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-methoxyphenyl)-1,3-oxazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid](/img/structure/B6616444.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)







![ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate](/img/structure/B6616517.png)

